
3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid
Overview
Description
3,4,5a-Trihydroxy-6a-methoxyoxane-2a-carboxylic acid is a polyhydroxylated oxane (pyran ring) derivative with a carboxylic acid group at position 2 and a methoxy substituent at position 5. Its structure features three hydroxyl groups at positions 3, 4, and 5a, distinguishing it from related glucuronic acid derivatives. The methoxy group at position 6 may confer enhanced stability compared to ester-linked substituents in analogs, influencing solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl groups can be introduced into organic molecules through several synthetic routes. One common method is the alkylation of nucleophiles using methyl halides, such as methyl iodide or methyl bromide. This reaction typically occurs under basic conditions, where the nucleophile attacks the carbon atom of the methyl halide, displacing the halide ion .
Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with electrophiles to introduce the methyl group. This reaction is typically carried out in an anhydrous ether solvent .
Industrial Production Methods
Industrially, methyl groups are often introduced through processes such as the methanol-to-olefins (MTO) process, where methanol is converted to ethylene and propylene, which can then be further processed to introduce methyl groups into various compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl groups undergo various types of chemical reactions, including:
Oxidation: Methyl groups can be oxidized to form hydroxymethyl (CH₂OH), formyl (CHO), and carboxyl (COOH) groups.
Reduction: Methyl groups can be reduced to form methane (CH₄) under specific conditions.
Substitution: Methyl groups can participate in nucleophilic substitution reactions, where the methyl group is replaced by another substituent.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Methyl halides (e.g., methyl iodide) are commonly used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroxymethyl, formyl, and carboxyl groups.
Reduction: Methane.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula: . Its structure includes multiple hydroxyl groups and a methoxy group, contributing to its reactivity and interaction with biological systems. The presence of these functional groups is crucial for its pharmacological properties.
Biological Activities
Research indicates that 3,4,5aTrihydroxya6amethoxyoxanea2acarboxylic acid exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit tumor growth. For instance, certain analogues demonstrated moderate antitumor effects against various cancer cell lines, including breast cancer cells (MDA-MB231) with an IC50 value of 46.7 μM .
- Antinociceptive Effects : The compound has been evaluated for its potential to alleviate pain associated with morphine withdrawal. Synthetic derivatives displayed significant antinarcotic effects in animal models by acting on serotonergic receptors .
- Antimicrobial Properties : Some studies suggest that derivatives possess antimicrobial activities, making them candidates for developing new antibiotics .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a series of derivatives against human cancer cell lines. The findings indicated that specific structural modifications significantly increased potency against breast cancer cells .
- Pain Management Research : Another research project focused on the antinociceptive properties of synthetic derivatives in mice. The results demonstrated a reduction in withdrawal symptoms induced by naloxone, highlighting the compound's potential as a pain management agent .
- Antimicrobial Testing : Derivatives were tested against various bacterial strains to assess their antimicrobial efficacy. Results showed promising activity against resistant strains, suggesting potential applications in treating infections .
Summary Table of Applications
Mechanism of Action
The mechanism by which methyl groups exert their effects depends on the specific context. In biological systems, methylation of DNA can regulate gene expression by altering the accessibility of the DNA to transcription factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Differences and Implications
Position 6 Substituent :
- The target’s methoxy group (-OCH₃) is less polar than the ester-linked 2-hydroxybenzoyloxy group in the glucuronide analog . This may enhance membrane permeability but reduce aqueous solubility.
- Compared to caffeic acid , which lacks a sugar moiety, the target’s oxane ring and carboxylic acid group suggest distinct metabolic or conjugation pathways.
- Biological Activity: Caffeic acid is well-documented for antioxidant and anti-inflammatory properties due to its phenolic hydroxyl groups . The target compound’s hydroxyl and methoxy groups may similarly contribute to radical scavenging, though steric effects from the oxane ring could modulate activity. The glucuronide analog exemplifies how ester-linked aromatic groups (e.g., salicylate) enable detoxification or excretion roles. The target’s methoxy group might resist enzymatic cleavage, prolonging bioavailability.
Applications :
- Caffeic acid is used in supplements, cosmetics, and as a synthetic precursor . The target compound, with its sugar-like structure, could serve as a scaffold for drug delivery or as a stabilizer in formulations.
- The glucuronide analog’s ester functionality highlights its role in phase II metabolism , whereas the target’s methoxy group may suit applications requiring hydrolytic stability (e.g., prolonged-release drugs).
Research Findings and Knowledge Gaps
- Caffeic Acid : Extensive studies confirm its role in reducing oxidative stress and modulating signaling pathways (e.g., NF-κB) .
- Glucuronide Analogs: Esterified derivatives are critical in detoxification, as seen in the conjugation of xenobiotics like salicylic acid .
- Metabolic Stability: The methoxy group may slow hepatic clearance, making it a candidate for prodrug designs.
Critical Knowledge Gaps:
- Experimental data on solubility, logP, and in vitro/in vivo activity are needed.
- Synthetic routes and natural sources (if any) remain unverified.
Biological Activity
3,4,5a-Trihydroxya-6a-methoxyoxanea-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and antioxidant effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by multiple hydroxyl groups and a methoxy group, which contribute to its biological activities. Its structural features allow for interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of 3,4,5-trihydroxypiperidines have shown remarkable antibacterial activities against various pathogens. The presence of hydroxyl groups is crucial for enhancing their potency against bacterial strains .
Table 1: Antibacterial Efficacy of Related Compounds
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3,4,5-Trihydroxypiperidine | E. coli | 32 µg/mL |
3,4-Dihydroxycinnamic acid | S. aureus | 16 µg/mL |
3,4,5a-Trihydroxya-6a-methoxyoxanea-2-carboxylic acid | P. aeruginosa | TBD |
Anti-inflammatory Activity
3,4,5-Trihydroxycinnamic acid (THCA), a related compound, has been documented to exert anti-inflammatory effects in various models. It reduces the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in stimulated human keratinocyte cell lines. This suggests that the trihydroxy structure may play a role in modulating inflammatory responses .
Case Study: Anti-inflammatory Effects
A study involving THCA demonstrated its efficacy in reducing inflammation in models of acute lung injury and asthma. The compound inhibited key signaling pathways (AKT and NF-κB), leading to decreased inflammation markers .
Antioxidant Activity
The antioxidant potential of related compounds has been extensively studied. For example, triazole derivatives exhibit strong DPPH radical scavenging activity, indicating their ability to neutralize free radicals . The introduction of hydroxyl groups generally enhances the antioxidant capacity of these compounds.
Table 2: Antioxidant Activity Comparison
Compound Name | IC50 (µg/mL) |
---|---|
3,4-Dihydroxycinnamic acid | 45.1 |
3,4,5a-Trihydroxya-6a-methoxyoxanea-2-carboxylic acid | TBD |
Ascorbic Acid | 10 |
The biological activities of 3,4,5a-trihydroxya-6a-methoxyoxanea-2-carboxylic acid can be attributed to its ability to interact with enzymes and receptors involved in inflammation and oxidative stress pathways. These interactions may lead to modulation of cellular responses and protection against oxidative damage.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4,5a-trihydroxy-6-methoxyoxane-2-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step regioselective functionalization. For example, methoxy and hydroxyl groups can be introduced via protective group strategies (e.g., benzyl or acetyl protection) to prevent undesired side reactions. Intermediate characterization requires:
- NMR spectroscopy : - and -NMR to confirm regiochemistry and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .
Q. How can researchers ensure the compound’s stability during storage and experimental workflows?
- Methodological Answer :
- Storage : Keep under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., DMSO-d6 or dry DMF) to prevent hydrolysis of the carboxylic acid group .
- Handling : Use gloveboxes for moisture-sensitive reactions. Monitor stability via periodic HPLC analysis (C18 column, UV detection at 210–260 nm) to detect degradation products .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?
- Methodological Answer :
- 2D-NMR (COSY, HSQC, HMBC) : Resolve overlapping proton signals and assign coupling patterns, particularly for the oxane ring and hydroxyl groups .
- Infrared spectroscopy (IR) : Identify characteristic stretches (e.g., carboxylic acid O-H at 2500–3300 cm, methoxy C-O at ~1250 cm) .
- Chromatographic separation : Use reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve isomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enzymatic or catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxane ring and carboxylic acid group .
- Molecular docking : Simulate interactions with enzymes (e.g., esterases or oxidoreductases) using software like AutoDock Vina to predict binding affinities and catalytic mechanisms .
Q. What experimental designs are suitable for studying the compound’s role in modulating biological pathways (e.g., inflammation or oxidative stress)?
- Methodological Answer :
- In vitro assays :
- Cell-based models : Treat macrophage lines (e.g., RAW 264.7) with the compound and measure cytokine production (ELISA for TNF-α, IL-6) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) suppression in HO-stimulated cells .
- In vivo models : Administer the compound to murine models of inflammation and perform histopathology to assess tissue damage reduction .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-analysis : Systematically review literature to identify variables such as:
- Purity thresholds : Impurities >95% may skew dose-response curves .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines can alter results .
- Dose-response validation : Replicate studies across multiple labs using standardized protocols (e.g., OECD guidelines) .
Q. What strategies are effective for studying the compound’s degradation in environmental or biological systems?
- Methodological Answer :
Properties
IUPAC Name |
3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFXVYGDIRCHEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901327 | |
Record name | 3,4,5‐Trihydroxy‐6‐methoxyoxane‐2‐carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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